Methyl 5-formyl-2,3-dimethoxybenzoate
Description
Methyl 5-formyl-2,3-dimethoxybenzoate is a benzoate ester derivative featuring a formyl group at the 5-position and methoxy substituents at the 2- and 3-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its structure combines electron-withdrawing (formyl, ester) and electron-donating (methoxy) groups, which influence its reactivity and utility in reactions such as nucleophilic additions, cyclizations, and metal-catalyzed functionalizations .
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 5-formyl-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-14-9-5-7(6-12)4-8(10(9)15-2)11(13)16-3/h4-6H,1-3H3 |
InChI Key |
ACUWYCKFRBPSBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Formyl Benzoate
- Structure : Formyl group at the 4-position, lacking methoxy substituents.
- Reactivity/Applications : Used in synthesizing benzimidazole derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide). The absence of methoxy groups reduces steric hindrance and electronic modulation compared to the target compound, favoring straightforward condensation reactions .
- Key Difference : Positional isomerism and substituent effects alter regioselectivity in subsequent reactions.
5-Formyl-2,2'-Bithiophene (Compound 6 in )
- Structure : Formyl group on a bithiophene scaffold.
- Reactivity/Applications : Exhibits anti-inflammatory activity in RAW 264.7 cells by suppressing nitrite production. The conjugated thiophene system enhances electron delocalization, contrasting with the benzoate ester’s electronic profile .
- Key Difference : Bithiophene derivatives are more lipophilic, favoring membrane permeability in biological systems, whereas benzoate esters are typically intermediates in synthetic pathways.
Methyl 2,2'-Bithiophene-5-Carboxylate (Compound 7 in )
- Structure : Ester group on a bithiophene core.
- The ester group’s electron-withdrawing nature stabilizes intermediates in cross-coupling reactions, but the absence of a formyl group limits its utility in aldehyde-mediated condensations .
Methyl 5-Bromo-2,3-Dimethoxybenzoate ()
- Structure : Bromo substituent replaces the formyl group.
- Reactivity/Applications : Serves as a halogenated precursor for Suzuki-Miyaura or Ullmann couplings. The bromine atom enhances electrophilicity at the 5-position, enabling transition-metal-catalyzed substitutions, unlike the formyl group, which participates in nucleophilic additions .
Comparative Data Table
Reactivity and Electronic Effects
- Electron-Donating Methoxy Groups : The 2,3-dimethoxy substituents in the target compound increase electron density on the aromatic ring, activating it toward electrophilic substitutions. This contrasts with bromo-substituted analogues (e.g., methyl 5-bromo-2,3-dimethoxybenzoate), where the electron-withdrawing bromine deactivates the ring .
- Formyl Group Reactivity : The aldehyde functionality enables condensations (e.g., with hydrazines to form hydrazones) and nucleophilic additions, which are critical in constructing heterocyclic frameworks. This reactivity is absent in ester- or halogen-bearing analogues .
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